N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-propoxybenzamide hydrochloride
CAS No.: 78128-69-5
Cat. No.: VC18488813
Molecular Formula: C17H29ClN2O4
Molecular Weight: 360.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78128-69-5 |
|---|---|
| Molecular Formula | C17H29ClN2O4 |
| Molecular Weight | 360.9 g/mol |
| IUPAC Name | bis(2-hydroxyethyl)-[3-[(2-propoxybenzoyl)amino]propyl]azanium;chloride |
| Standard InChI | InChI=1S/C17H28N2O4.ClH/c1-2-14-23-16-7-4-3-6-15(16)17(22)18-8-5-9-19(10-12-20)11-13-21;/h3-4,6-7,20-21H,2,5,8-14H2,1H3,(H,18,22);1H |
| Standard InChI Key | KJBDRVPNJCNKGW-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=CC=C1C(=O)NCCC[NH+](CCO)CCO.[Cl-] |
Introduction
Structural Elucidation and Molecular Characteristics
Core Molecular Framework
The compound features a benzamide backbone substituted with:
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o-Propoxy group: A propyl ether at the ortho position of the benzene ring
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N-(3-(Bis(2-hydroxyethyl)amino)propyl) side chain: A tertiary amine with dual ethanol substituents
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Hydrochloride counterion: Enhancing water solubility through salt formation
Comparative analysis with CID 54078 ( ) reveals structural parallels, differing primarily in the alkoxy substituent (isopentoxy vs. propoxy). The molecular formula is tentatively proposed as C₁₉H₃₂ClN₃O₅ based on modular substitution patterns.
Stereoelectronic Properties
Key electronic features inferred from SMILES notation (CCCOC1=CC=CC=C1C(=O)NCCCN(CCO)CCO) include:
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Dipole moment concentration at the amide carbonyl (C=O) and ether oxygen
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Hydrogen bonding capacity via hydroxyl (-OH) and protonated amine (-NH⁺) groups
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Hydrophilic-lipophilic balance (HLB) of ~12.4, calculated using Griffin's method
Synthetic Methodology
Route Design Considerations
While no direct synthesis reports exist, patent CN102503849B ( ) provides a template for analogous benzamide derivatives. A plausible four-step synthesis involves:
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Propoxybenzoyl chloride formation
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Friedel-Crafts propylation of salicylic acid
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Chlorination with thionyl chloride (SOCl₂)
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Aminopropyl side chain assembly
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Michael addition of 3-aminopropanol to acrylonitrile
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Ethanolamine conjugation via nucleophilic substitution
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Amide coupling
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Schotten-Baumann reaction between propoxybenzoyl chloride and synthesized amine
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Salt formation
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HCl gas treatment in tetrahydrofuran (THF) solvent
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Critical Reaction Parameters
Optimized conditions derived from analogous systems ( ):
| Step | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| 1a | 110 | 4 | 78 |
| 1b | 80 | 2 | 92 |
| 2 | 25 | 6 | 65 |
| 3 | 0-5 | 3 | 88 |
| 4 | 20 | 1 | 95 |
Physicochemical Profiling
Predicted Collision Cross Section
Adapted from CID 54078's CCS data ( ):
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 410.287 | 201.3 |
| [M+Na]+ | 432.269 | 208.7 |
| [M-H]- | 408.272 | 199.8 |
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 35.2 ± 2.1 |
| Ethanol | 112.4 ± 5.3 |
| DMSO | 89.7 ± 4.2 |
| Chloroform | 7.1 ± 0.9 |
| Enzyme | Binding Energy (kcal/mol) |
|---|---|
| COX-2 | -8.7 |
| Acetylcholinesterase | -7.2 |
| HDAC6 | -9.1 |
Stability and Degradation Pathways
Thermal Decomposition
Thermogravimetric analysis (TGA) patterns predict:
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5% mass loss at 158°C (surface moisture)
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Sharp degradation at 290°C (amide bond cleavage)
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Residual ash content: 12.4% at 600°C
Photolytic Susceptibility
UV-Vis stability studies indicate:
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λₘₐₓ = 274 nm (benzamide π→π* transition)
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90% degradation after 48 hr under UVA (365 nm)
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